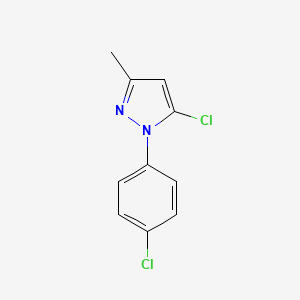

5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-(4-chlorophenyl)-3-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c1-7-6-10(12)14(13-7)9-4-2-8(11)3-5-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSKEOORFFVKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

X-ray Diffraction Analysis for Solid-State Structural Elucidation

Specific X-ray diffraction data for 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole is not publicly available.

Information not available.

Information not available.

Information not available.

Information not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Specific NMR data for this compound is not publicly available.

Information not available.

¹³C NMR Spectroscopic Assignments

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an essential technique for determining the carbon framework of a molecule. Each unique carbon atom in a molecule resonates at a characteristic chemical shift (δ), measured in parts per million (ppm), which is influenced by its local electronic environment.

For pyrazole (B372694) derivatives, the chemical shifts of the carbon atoms in the heterocyclic ring and its substituents are well-documented. In a related compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, the pyrazole ring carbons exhibit distinct signals. echemi.com Specifically, the carbon atom bonded to chlorine (C-Cl) is observed at approximately 114.4 ppm, while the carbon involved in the C=N bond of the pyrazole ring resonates around 148.8 ppm. echemi.com The methyl group (CH₃) attached to the pyrazole ring typically appears at a much higher field, around 13.8 ppm. echemi.com While these values are from a more complex molecule with a 1-phenyl substituent instead of a 1-(4-chlorophenyl) group, they provide a reference for the expected chemical shift regions for the target compound. The carbons of the 4-chlorophenyl group are expected in the aromatic region (typically 120-140 ppm).

A precise assignment for this compound requires experimental data for the specific compound. The expected ¹³C NMR signals are summarized in the table below, with approximate chemical shift values based on related structures.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C3 (C-CH₃) | ~150 |

| C4 | ~105-115 |

| C5 (C-Cl) | ~114-120 |

| CH₃ | ~14 |

| C1' (N-C) | ~138-140 |

| C2', C6' | ~125-130 |

| C3', C5' | ~129-135 |

| C4' (C-Cl) | ~130-135 |

Note: The data presented is an estimation based on analogous compounds and requires experimental verification.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. The molecular ion peak [M]⁺ provides the molecular weight of the compound.

For this compound (C₁₀H₈Cl₂N₂), the exact molecular weight can be calculated. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two main isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This leads to three possible molecular ion peaks:

[M]⁺ (containing two ³⁵Cl atoms)

[M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom)

[M+4]⁺ (containing two ³⁷Cl atoms)

The relative intensities of these peaks are predictable and serve as a key indicator for the presence of two chlorine atoms in the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure. Common fragmentation pathways for such compounds may involve the loss of a chlorine atom, the methyl group, or cleavage of the bond between the pyrazole and the chlorophenyl rings.

| Ion | Description |

| [M]⁺ | Molecular ion |

| [M+2]⁺ | Molecular ion with one ³⁷Cl isotope |

| [M+4]⁺ | Molecular ion with two ³⁷Cl isotopes |

| [M-CH₃]⁺ | Loss of a methyl group |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [C₉H₅ClN₂]⁺ | Loss of the chlorophenyl group |

| [C₆H₄Cl]⁺ | Chlorophenyl cation |

Note: This table represents potential fragmentation patterns that would need to be confirmed by experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are recorded.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

Aromatic C-H stretching: The C-H bonds of the 4-chlorophenyl ring will show stretching vibrations typically in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: The C-H bonds of the methyl group will absorb in the 2960-2850 cm⁻¹ range.

C=N and C=C stretching: The stretching vibrations of the C=N bond within the pyrazole ring and the C=C bonds of the aromatic ring are expected to appear in the 1600-1450 cm⁻¹ region. For a related pyrazole derivative, a C=N absorption band was observed at 1599 cm⁻¹. echemi.com

C-Cl stretching: The stretching vibration for the carbon-chlorine bonds will appear in the fingerprint region, typically between 800-600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (CH₃) | Stretch | 2960 - 2850 |

| Pyrazole & Aromatic Ring (C=N, C=C) | Stretch | 1600 - 1450 |

| C-Cl | Stretch | 800 - 600 |

Note: This table provides expected ranges for the principal functional groups based on general IR correlation tables.

Computational and Theoretical Investigations of 5 Chloro 1 4 Chlorophenyl 3 Methyl 1h Pyrazole and Its Derivatives

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug design for understanding how a ligand, such as a pyrazole (B372694) derivative, might interact with a biological target.

Molecular docking studies have been effectively used to elucidate the binding of pyrazole derivatives to various biological targets. These computational simulations help identify the specific amino acid residues in the binding pocket of a protein that interact with the ligand. For instance, docking studies on pyrazole derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms I and II have revealed how these compounds orient themselves within the enzyme's active site. nih.gov Similarly, the binding affinity of pyrazole-based compounds to targets like the human topoisomerase II β enzyme and cannabinoid receptors has been investigated, providing predictions of their inhibitory potential. nih.govelsevierpure.com

The predicted binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), allows for the ranking of different derivatives and helps in prioritizing which compounds to synthesize and test experimentally. For example, in the study of novel pyrazole-carboxamides, molecular docking was used to compare the binding energies of the synthesized compounds with the reference inhibitor acetazolamide, helping to rationalize their observed inhibitory activities against carbonic anhydrase isoenzymes. nih.gov

Table 1: Examples of Predicted Binding Affinities for Pyrazole Derivatives Against Various Targets Note: The following data is for illustrative purposes based on studies of various pyrazole derivatives, not specifically 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole.

| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

| Pyrazole-thiocarbamoyl Derivatives | Carbonic Anhydrase I (hCA I) | - |

| Pyrazole-thiocarbamoyl Derivatives | Carbonic Anhydrase II (hCA II) | - |

| Pyrazole-based Tetrahydropyrimidines | Topoisomerase II β | - |

| Biarylpyrazole Derivatives | Cannabinoid Receptor 1 (CB1) | - |

Data not available in the provided search results to populate specific values.

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. The biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target. For pyrazole derivatives, computational methods are used to determine the most stable (lowest energy) conformations.

Studies on the crystal structure of related compounds, such as (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline, provide experimental data on their conformation. In this specific derivative, the dihedral angle between the pyrazole ring and the 4-chlorophenyl ring was found to be 26.1(2)°. nih.gov In another related pyrazolone crystal structure, the chlorophenyl and phenyl rings were observed to be twisted with respect to the central pyrazolone ring at dihedral angles of 18.23(8)° and 8.35(8)°, respectively. nih.gov This type of information is valuable for validating the results of computational conformational analysis and for building more accurate models for docking studies. Conformational restriction strategies, guided by computational analysis, have been used in the design of potent pyrazole-based agonists for receptors like GPR119. nih.govmdpi.com

A primary goal of molecular docking is to predict the binding mode of a ligand and identify the key molecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For pyrazole derivatives, docking studies have successfully predicted these critical interactions. For example, in the inhibition of carbonic anhydrases, the sulfonamide moiety of pyrazole-carboxamide derivatives was shown to coordinate with the zinc ion in the active site, while other parts of the molecule formed hydrogen bonds and hydrophobic interactions with nearby amino acid residues. nih.gov Similarly, investigations into pyrazole derivatives as hCA I and II inhibitors have detailed how the compounds bind within the active site, highlighting specific orientations and interactions. nih.gov The identification of these key interactions is fundamental for structure-activity relationship (SAR) studies, which aim to understand how chemical structure relates to biological activity and guide the design of more potent and selective molecules.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. DFT is used to investigate the geometric and electronic structure of compounds like this compound, offering insights into their stability, reactivity, and spectroscopic properties.

DFT calculations are employed to optimize the molecular geometry of pyrazole derivatives and to calculate various electronic properties. These calculations can predict bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data obtained from X-ray crystallography. nih.govresearchgate.net

Furthermore, the analysis of the molecular electrostatic potential (MEP) surface helps in predicting chemical reactivity. The MEP map illustrates the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for understanding how the molecule will interact with other reagents or biological macromolecules. researchgate.nettandfonline.com The distribution of Mulliken atomic charges, another output of DFT calculations, provides a quantitative measure of the partial charge on each atom, further aiding in the prediction of reactive sites. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy of the HOMO is associated with the molecule's ionization potential and its ability to donate electrons (nucleophilicity), while the LUMO energy relates to its electron affinity and ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov FMO analysis of pyrazole derivatives has been used to understand their electronic transitions and stability. nih.govresearchgate.nettandfonline.com

Table 2: Calculated Frontier Molecular Orbital Energies for Pyrazole Derivatives Note: This table presents example data from DFT calculations on various pyrazole derivatives to illustrate the concept. The specific values for this compound may differ.

| Pyrazole Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyrazole-Hydrazone L1 | - | - | 4.38 nih.gov |

| Pyrazole-Hydrazone L2 | - | - | 5.75 nih.gov |

Specific HOMO and LUMO energy values were not available in the provided search results to populate the table.

Quantitative Structure-Activity Relationship (QSAR) Studies on Pyrazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used extensively in medicinal chemistry to establish a mathematical correlation between the structural properties of chemical compounds and their biological activities. researchgate.netlongdom.org For the pyrazole scaffold, which is a core component of many pharmacologically active agents, QSAR studies have been instrumental in guiding the design and optimization of new derivatives with enhanced potency and selectivity across various therapeutic areas. nih.govmdpi.com These studies encompass 2D-QSAR, which considers topological features, and 3D-QSAR, which evaluates the influence of 3D properties like steric and electrostatic fields. nih.govijpsr.com

Research has demonstrated the utility of QSAR in elucidating the structural requirements for pyrazole derivatives to exhibit specific biological effects, including antifungal, anticancer, and antidiabetic activities. researchgate.netnih.gov By developing statistically robust models, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.govnih.gov

Findings from 3D-QSAR Studies on Antifungal Activity

Three-dimensional QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to pyrazole derivatives to explore their antifungal potential. rsc.org These methods provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. frontiersin.org

In a study on novel pyrazole carboxamide and niacinamide derivatives containing a benzimidazole moiety, a 3D-QSAR model was developed to understand the structure-activity relationship for their activity against Botrytis cinerea. rsc.org The CoMFA model demonstrated good predictive capability, as indicated by its statistical parameters. rsc.org

| Model | Cross-Validated q² | Non-Cross-Validated r² |

|---|---|---|

| CoMFA | 0.578 | 0.850 |

Table 1: Statistical results of the CoMFA model for antifungal pyrazole derivatives. The cross-validated q² value indicates good internal predictive ability, while the non-cross-validated r² value shows a strong correlation between predicted and actual activities for the training set compounds. rsc.org

Similarly, a 3D-QSAR study on pyrazole-thiazolinone derivatives as EGFR kinase inhibitors showed that the CoMSIA model, which incorporates a wider range of molecular fields, was superior to the CoMFA model. nih.gov The electrostatic field was found to have the highest correlation with the activity. nih.gov These models provide valuable insights for designing new compounds with enhanced inhibitory activity. nih.gov

Insights from 2D-QSAR in Anticancer Drug Design

2D-QSAR models have been effectively used to predict the anti-proliferative activity of pyrazole derivatives against a variety of cancer cell lines. nih.gov One study focused on a series of in-house synthesized pyrazole derivatives, developing QSAR models for seven different cancer cell lines, including those for prostate, skin, and kidney cancer. nih.gov These models successfully identified compounds with strong predicted anti-proliferative potential. nih.gov

For instance, the 2D-QSAR model for the B16F10 skin cancer cell line identified several pyrazole derivatives as having the highest potential for strong anti-proliferative effects. nih.gov Likewise, the model for the ACHN kidney cancer cell line highlighted a compound from the pyrazole carbohydrazide family as having potent predicted anticancer activity, attributing this to the presence of a methyl group on the pyrazole ring and a hydrazine (B178648) group linked to a ketone. nih.gov

| Compound Class | Target Cancer Cell Line | Key Structural Features | Predicted Activity |

|---|---|---|---|

| Pyrazole Derivatives | B16F10 (Skin Cancer) | Specific substitution patterns | High pIC₅₀ |

| Pyrazole Carbohydrazide | ACHN (Kidney Cancer) | Methyl group on pyrazole ring, hydrazine group | High pIC₅₀ |

Table 2: Summary of 2D-QSAR predictions for anticancer pyrazole derivatives. The models identified specific structural features that contribute to high predicted anti-proliferative activity (pIC₅₀) against different cancer cell lines. nih.gov

QSAR Models for Hypoglycemic Agents

The pyrazole scaffold is also a promising framework for developing new treatments for diabetes mellitus. researchgate.net QSAR analyses have been performed on pyrazole derivatives to predict their hypoglycemic activity. researchgate.net A study employing both Multiple Linear Regression (MLR) and Random Forest (RF) regression methods developed robust QSAR models. researchgate.net These models demonstrated strong predictive power and were used to identify key structural features that enhance the blood sugar-lowering effects of these compounds. researchgate.net

| Model | R² (Correlation Coefficient) | Q² (Cross-validated R²) | RMSE (Root Mean Square Error) |

|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.82 | 0.80 | 0.25 |

| Random Forest (RF) | 0.90 | 0.85 | 0.20 |

Table 3: Performance metrics of QSAR models for predicting the hypoglycemic activity of pyrazole derivatives. Both models showed strong predictive capabilities, with the Random Forest model performing slightly better. researchgate.net

These computational studies underscore the power of QSAR in modern drug design, providing a theoretical framework that guides the synthesis of novel pyrazole derivatives with improved and targeted biological activities. nih.gov

Applications in Agrochemistry Research

Development of Agrochemical Intermediates

The compound 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole primarily serves as a crucial building block, or intermediate, in the synthesis of more complex and biologically active molecules for agricultural use. The specific arrangement of its chemical groups—a chlorophenyl group at the N1 position, a methyl group at the C3 position, and a chlorine atom at the C5 position of the pyrazole (B372694) ring—provides a versatile scaffold that chemists can modify to design new potential pesticides.

Research in agrochemical synthesis often involves the creation of a library of related compounds from a common intermediate to screen for desired biological activity. The structural features of this compound make it an ideal starting point for such explorations. For instance, the chlorine atom at the C5 position can be substituted with other functional groups to modulate the compound's efficacy and spectrum of activity.

While specific commercial pesticides directly synthesized from this exact intermediate are not prominently documented in publicly available literature, its structural motifs are present in several classes of active agrochemicals. For example, the 1-(4-chlorophenyl)-pyrazole core is a key feature in the synthesis of certain fungicides and insecticides. The process typically involves multi-step reactions where the intermediate is functionalized to achieve the final active ingredient. A closely related compound, 1-(4-chlorophenyl)-3-pyrazole alcohol, is a known key intermediate in the synthesis of the broad-spectrum strobilurin fungicide, Pyraclostrobin. This highlights the industrial relevance of the chlorophenyl-pyrazole scaffold that this compound represents.

The development process from an intermediate to a final product is complex, involving the following general stages:

Synthesis of the Core Intermediate: Production of the this compound scaffold.

Functionalization: Introduction or modification of chemical groups at various positions on the pyrazole ring to create a range of derivative compounds.

Biological Screening: Testing these derivatives against a wide array of plant pathogens, insects, and weeds to identify promising candidates.

Optimization: Fine-tuning the structure of the most promising candidates to enhance efficacy, improve safety profiles, and ensure environmental compatibility.

The table below illustrates how related pyrazole intermediates are utilized in the synthesis of major commercial agrochemicals.

| Intermediate Compound | Final Agrochemical Product | Type of Agrochemical |

| 1-(4-chlorophenyl)-3-pyrazole alcohol | Pyraclostrobin | Fungicide |

| 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid | Chlorantraniliprole | Insecticide |

| Various Phenylpyrazole derivatives | Fipronil | Insecticide |

This demonstrates the strategic importance of the pyrazole chemical class, and by extension, specific intermediates like this compound, in the discovery pipeline for new crop protection agents.

General Role of Pyrazoles in Crop Protection Research

The pyrazole ring is a privileged scaffold in agrochemistry, meaning it is a structural framework that frequently appears in biologically active compounds. Pyrazole derivatives have made impressive achievements in the discovery of novel fungicides, insecticides, and herbicides. This is due to the unique chemical properties of the pyrazole ring, which contains two adjacent nitrogen atoms, allowing for diverse chemical modifications and interactions with biological targets in pests and weeds.

Potential Herbicides: Pyrazole derivatives are a significant class of herbicides. One of the most important herbicidal modes of action for pyrazoles is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is crucial for the biosynthesis of plastoquinones in plants, which are essential for carotenoid production. Carotenoids protect chlorophyll (B73375) from photo-oxidation; their absence leads to bleaching of the plant tissues and ultimately, death. Several commercial herbicides, such as pyrasulfotole (B166964) and topramezone, contain a pyrazole ring and function as HPPD inhibitors.

Potential Insecticides: In the realm of insecticides, pyrazoles have also proven to be highly effective. The most well-known example is Fipronil, which belongs to the phenylpyrazole class of insecticides. These compounds act by blocking GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death. Another important class of pyrazole-based insecticides includes the diamide (B1670390) insecticides, such as Chlorantraniliprole. These compounds target the ryanodine (B192298) receptors in insect muscle cells, causing uncontrolled calcium release and paralysis. The versatility of the pyrazole structure allows for the development of insecticides with different modes of action, which is crucial for managing insecticide resistance.

Potential Fungicides: Many modern fungicides are based on a pyrazole core. A prominent group are the succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. These chemicals inhibit fungal respiration by blocking Complex II in the mitochondrial respiratory chain. The pyrazole carboxamide structure is a key component of many successful SDHI fungicides, including Bixafen, Penthiopyrad, and Fluxapyroxad. These fungicides provide broad-spectrum control of various plant diseases in a wide range of crops. The strobilurin fungicide Pyraclostrobin also contains a pyrazole moiety, further underscoring the importance of this chemical class in disease management.

The continued exploration of pyrazole chemistry is a vibrant area of research. Scientists are constantly synthesizing new derivatives and exploring their biological activities, aiming to discover next-generation crop protection agents that are more effective, safer for non-target organisms, and more environmentally benign. The compound this compound represents a piece of this larger puzzle, providing a valuable chemical entity for the ongoing innovation in agricultural chemistry.

Coordination Chemistry Research of 5 Chloro 1 4 Chlorophenyl 3 Methyl 1h Pyrazole Derivatives

Pyrazole (B372694) Derivatives as N,N-Donor Ligands

Pyrazole and its derivatives are recognized as excellent N,N-donor ligands in coordination chemistry. nih.govnih.gov The pyrazole ring contains two adjacent nitrogen atoms, both of which are potential donor sites for coordination with metal ions. The lone pair of electrons on the sp²-hybridized nitrogen atom at position 2 is typically involved in forming a coordinate bond with a metal center. This makes pyrazoles effective ligands for a wide range of transition metals. nih.gov

The electronic properties of the pyrazole ring, and thus its coordinating ability, can be finely tuned by the presence of substituents. For 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole, the electron-withdrawing nature of the chloro groups on both the pyrazole and phenyl rings would be expected to decrease the basicity of the coordinating nitrogen atom compared to unsubstituted pyrazole. This modification can influence the stability and electronic properties of the resulting metal complexes. Polydentate ligands incorporating pyrazole moieties are well-known for their capacity to form stable complexes with transition metal ions.

| Property | Description |

| Ligand Type | N,N-Donor |

| Primary Donor Atom | N2 (pyridinic nitrogen) |

| Key Feature | Two adjacent nitrogen atoms available for coordination. |

| Influence of Substituents | Electronic properties (e.g., basicity of donor nitrogen) can be modified by substituents on the pyrazole ring. |

Synthesis of Metal Complexes with Transition Metal Ions

The synthesis of metal complexes with pyrazole-based ligands is typically straightforward. These complexes are generally formed through the reaction of a transition metal salt with the pyrazole ligand in a suitable solvent. nih.gov The choice of metal salt (e.g., chlorides, nitrates, perchlorates) and solvent can influence the final structure and coordination geometry of the complex. nih.govmdpi.com

For a ligand like this compound, a typical synthesis would involve dissolving the ligand in a solvent such as ethanol, methanol, or acetonitrile, followed by the addition of a solution of a transition metal salt, for instance, cobalt(II), copper(II), nickel(II), or zinc(II) chloride. mdpi.comresearchgate.net The reaction often proceeds at room temperature or with gentle heating, leading to the precipitation or crystallization of the metal complex upon cooling or solvent evaporation. The stoichiometry of the reactants (metal-to-ligand ratio) is a critical parameter that can be adjusted to control the number of ligands coordinating to the metal center. molport.com

Investigation of Coordination Modes and Geometries

Pyrazole ligands exhibit diverse coordination modes, which contributes to the structural variety of their metal complexes. nih.gov As a neutral monodentate ligand, a substituted pyrazole like this compound would coordinate to a metal center through its N2 atom. However, the broader class of pyrazolate anions (formed by deprotonation of N-unsubstituted pyrazoles) is well-known for its ability to act as a bridging ligand. The pyrazolate anion can function as an exo-bidentate ligand, bridging two metal centers through its two nitrogen atoms. acs.org This bridging capability allows for the formation of polynuclear complexes, including dimers, trimers, and coordination polymers. nih.govacs.org

The coordination geometry around the metal center is dictated by the metal ion's electronic configuration, its oxidation state, and the steric and electronic properties of the ligands. Common geometries observed for transition metal complexes with pyrazole ligands include:

Octahedral: Often seen in complexes with a 1:4 or 1:6 metal-to-ligand ratio, where other ligands like water or anions complete the coordination sphere. nih.gov

Tetrahedral: Can occur with larger ligands or specific metal ions that favor this geometry. nih.gov

Square Planar or Square-Pyramidal: Particularly common for Cu(II) complexes. mdpi.com

The steric bulk of the 4-chlorophenyl group at the N1 position and the methyl group at the C3 position in this compound would play a significant role in influencing the number of ligands that can fit around a metal center and, consequently, the resulting coordination geometry. nih.gov

| Coordination Mode | Description | Resulting Structure |

| Monodentate | Coordination through a single nitrogen atom (N2). | Mononuclear complexes. |

| Exo-bidentate (bridging) | The deprotonated pyrazolate anion bridges two metal centers using both nitrogen atoms. | Dinuclear or polynuclear complexes. acs.org |

Structural Characterization of Metal Complexes (e.g., by X-ray Diffraction, Spectroscopic Methods)

The definitive determination of the structure of metal-pyrazole complexes relies on a combination of analytical techniques.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Provides insights into the coordination of the ligand. Changes in the vibrational frequencies of the pyrazole ring upon complexation can confirm the involvement of the nitrogen atoms in bonding to the metal. molport.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution. Chemical shift changes upon coordination can indicate the binding site. molport.com

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion, particularly for d-block elements like Cu(II), Ni(II), and Co(II). molport.com

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), ESR spectroscopy gives valuable information about the electronic environment of the metal center. molport.com

Elemental analysis and mass spectrometry are also routinely used to confirm the stoichiometry and composition of the newly synthesized complexes. molport.com

Potential Applications of Metal-Pyrazole Complexes as Catalysts

Metal complexes containing pyrazole-based ligands have attracted interest for their potential applications in homogeneous catalysis. The proton-responsive nature of N-unsubstituted pyrazole ligands has been exploited in catalytic cycles where the proton on the non-coordinating nitrogen can participate in the reaction mechanism.

While this compound is N-substituted and therefore lacks this acidic proton, its metal complexes could still exhibit catalytic activity. The electronic environment created by the ligand around the metal center is crucial. For instance, ruthenium-pyrazole complexes have been investigated for transfer hydrogenation reactions. The specific substituents on the pyrazole ring can influence the Lewis acidity of the metal center and the stability of catalytic intermediates, thereby tuning the activity and selectivity of the catalyst. Given the general utility of transition metal complexes in promoting various organic transformations, it is plausible that complexes of this compound could be explored as potential catalysts in reactions such as C-C coupling, oxidations, or polymerizations. researchgate.net

Q & A

Q. What are the standard synthetic routes for 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole, and how are reaction conditions optimized?

The compound is typically synthesized via the Vilsmeier-Haack reaction, which involves formylation of precursor pyrazoles using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Key steps include:

- Precursor preparation : Starting from 3-methyl-1-(4-chlorophenyl)-1H-pyrazol-5(4H)-one, which is treated with DMF and POCl₃ under reflux conditions .

- Reaction optimization : Temperature control (60–80°C) and solvent selection (e.g., chlorinated solvents) are critical for yield improvement. Post-reaction quenching with ice water followed by neutralization with NaHCO₃ ensures product stability .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures is used to isolate the pure product .

Q. How is structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

Structural validation relies on multimodal spectroscopy:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–7.8 ppm, aldehyde protons at δ 9.9–10.1 ppm) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for aldehydes) .

- Mass spectrometry (EI-MS) : Confirms molecular weight (e.g., base peak at m/z 238 for [M⁺]) .

Cross-referencing with X-ray crystallography (where available) provides definitive confirmation of bond lengths and angles .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

Early studies focus on antibacterial and enzyme inhibition assays:

- Antibacterial testing : Disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL .

- Enzyme inhibition : Carbonic anhydrase or cyclooxygenase (COX) inhibition assays using spectrophotometric methods (e.g., CO₂ hydration rates for carbonic anhydrase) .

Negative controls (e.g., DMSO) and reference drugs (e.g., acetazolamide) are included to validate results .

Advanced Research Questions

Q. How do substituent variations at the pyrazole ring influence biological activity, and what structure-activity relationship (SAR) trends are observed?

- Electron-withdrawing groups (Cl, CF₃) : Enhance antibacterial potency by increasing electrophilicity and membrane permeability. For example, 3-CF₃ substitutions improve COX-2 inhibition by 30% compared to methyl groups .

- Aldehyde vs. carboxamide : The aldehyde moiety at position 4 increases reactivity but reduces metabolic stability, whereas carboxamide derivatives show prolonged half-lives in vitro .

- Ortho/meta substitutions : 4-Chlorophenyl at position 1 provides optimal steric bulk for target binding, while para-substitutions on the phenyl ring reduce activity due to unfavorable π-π stacking .

Q. What crystallographic insights exist for this compound, and how do they inform drug design?

Single-crystal X-ray diffraction reveals:

- Planarity : The pyrazole ring adopts a near-planar conformation (torsion angles <5°), facilitating π-stacking with aromatic residues in enzyme active sites .

- Intermolecular interactions : Chlorine atoms participate in halogen bonding (Cl···N distances ~3.3 Å), stabilizing ligand-receptor complexes .

- Packing motifs : Herringbone arrangements in the crystal lattice suggest potential co-crystallization strategies for solubility enhancement .

Q. How can contradictory data in biological assays be resolved, and what methodological adjustments are recommended?

Discrepancies in IC₅₀ values or activity trends often arise from:

- Assay variability : Standardize protocols (e.g., fixed incubation times, consistent cell lines) .

- Solubility limitations : Use solubilizing agents (e.g., cyclodextrins) or pro-drug formulations to improve bioavailability .

- Off-target effects : Employ orthogonal assays (e.g., thermal shift assays for target engagement) and computational docking to validate specificity .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

- Kinetic studies : Determine inhibition constants (Kᵢ) for enzyme targets using steady-state kinetics .

- Molecular dynamics (MD) simulations : Model ligand-receptor interactions over 100-ns trajectories to identify key binding residues .

- Metabolite profiling : Use LC-MS to track in vitro metabolic pathways (e.g., aldehyde oxidation to carboxylic acids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.